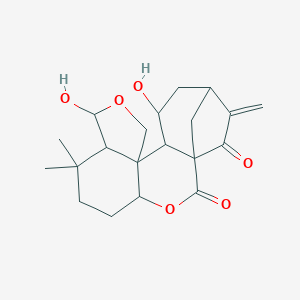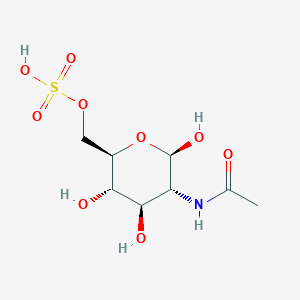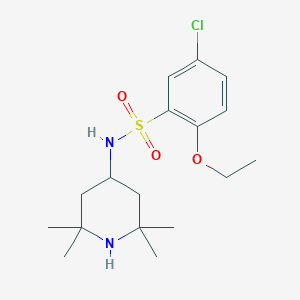
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TAPS, which is an abbreviation for its full chemical name. TAPS has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mécanisme D'action
TAPS acts as a competitive antagonist of ion channels and receptors, meaning that it binds to the same site as the natural ligand or agonist and blocks its activity. The specific mechanism of action of TAPS depends on the type of channel or receptor it is targeting. For example, TAPS blocks voltage-gated potassium channels by binding to the extracellular pore region and preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAPS depend on the specific ion channel or receptor it is targeting. In general, TAPS has been shown to reduce neuronal excitability and inhibit synaptic transmission in the central nervous system. This can have a variety of effects on behavior and cognition, depending on the specific brain region and neural circuitry involved.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAPS in lab experiments is its high selectivity for certain types of ion channels and receptors. This allows researchers to selectively block the activity of these channels without affecting other types of channels or receptors. However, one limitation of using TAPS is its relatively low potency compared to other channel blockers or receptor antagonists. This can make it difficult to achieve complete block of channel or receptor activity without using high concentrations of TAPS, which can have off-target effects.
Orientations Futures
There are many potential future directions for research on TAPS. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease. TAPS has been shown to reduce seizure activity in animal models of epilepsy, and it may also have neuroprotective effects in Alzheimer's disease. Another area of interest is the development of more potent and selective TAPS analogs that could be used as even more precise tools for studying ion channels and receptors in the brain.
Méthodes De Synthèse
The synthesis of TAPS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
TAPS has been widely used in scientific research as a tool to study the function of ion channels and receptors in neurons. It has been shown to selectively block the activity of certain types of ion channels, such as voltage-gated potassium channels and nicotinic acetylcholine receptors. This makes TAPS a valuable tool for investigating the role of these channels in neuronal signaling and synaptic plasticity.
Propriétés
Nom du produit |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H27ClN2O3S |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
Clé InChI |
XUCOQDSLZQLNKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)



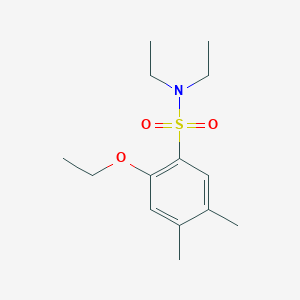
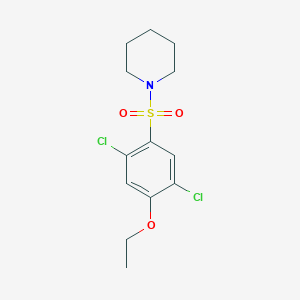


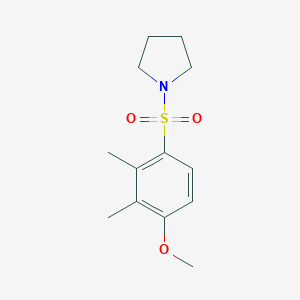
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
